

# Application Notes: iRGD Functionalization of Liposomes for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | iRGD peptide |           |
| Cat. No.:            | B10799724    | Get Quote |

#### Introduction

The targeted delivery of therapeutic agents to solid tumors remains a significant challenge in cancer therapy, largely due to the complex and dense tumor microenvironment (TME) which limits drug penetration.[1] iRGD (internalizing RGD) is a tumor-penetrating peptide that enhances the delivery of conjugated or co-administered drugs deep into tumor tissue.[2][3] Functionalizing liposomes—versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs—with the **iRGD peptide** creates a powerful system for targeted cancer therapy.[4][5] This approach leverages the long-circulating properties of liposomes with the active targeting and tissue penetration capabilities of iRGD, leading to increased drug accumulation at the tumor site and improved therapeutic efficacy.[6][7][8]

#### Mechanism of Action

The **iRGD peptide** (prototypical sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor homing and penetration[9][10]:

- Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the **iRGD peptide** selectively binds to  $\alpha\nu\beta3$  and  $\alpha\nu\beta5$  integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][11]
- Proteolytic Cleavage: Upon binding to integrins, the iRGD peptide undergoes a conformational change and is cleaved by proteases present in the TME. This cleavage







exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][10]

Tissue Penetration: The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that
is also highly expressed on tumor cells and vasculature.[2][11] This binding activates a
specific endocytic transport pathway, facilitating the penetration of the iRGD-functionalized
liposome (and its cargo) through the vascular wall and deep into the tumor parenchyma.[9]
[10]





Click to download full resolution via product page

Caption: **iRGD peptide**'s three-step mechanism for tumor targeting and penetration.

## **Protocols**



# Protocol 1: Preparation of iRGD-Functionalized Liposomes

This protocol describes the preparation of drug-loaded, iRGD-functionalized liposomes using the thin-film hydration method followed by covalent conjugation of the **iRGD peptide**.

#### Materials:

- Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
- Drug for encapsulation (e.g., Doxorubicin, Antisense Oligonucleotides)
- iRGD peptide with a terminal cysteine (e.g., CRGDKGPDC)
- · Solvents: Chloroform, Methanol
- Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Dialysis membrane (MWCO 10-12 kDa)

#### Procedure:

- Lipid Film Hydration:
  - Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
  - Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, dry lipid film.
  - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
  - Hydrate the lipid film with the drug solution (e.g., Doxorubicin in PBS) by vortexing at a temperature above the lipid phase transition temperature (~65°C). This results in the formation of multilamellar vesicles (MLVs).



#### Liposome Sizing (Extrusion):

- To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm).
- Perform extrusion using a mini-extruder device, passing the liposome suspension through the membranes 10-15 times.

#### Purification:

 Remove the unencapsulated drug from the liposome suspension by dialysis against PBS (pH 7.4) or using a size-exclusion chromatography column.

#### • iRGD Peptide Conjugation:

- Dissolve the cysteine-terminated iRGD peptide in PBS.
- Add the iRGD solution to the purified maleimide-functionalized liposome suspension at a specific molar ratio (e.g., 1:20 peptide to DSPE-PEG2000-Mal).
- Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the formation of a stable thioether bond between the maleimide group on the liposome surface and the thiol group of the peptide's cysteine.
- Remove unconjugated peptide by dialysis against PBS.

#### Sterilization and Storage:

- Sterilize the final iRGD-liposome formulation by passing it through a 0.22 μm syringe filter.
- Store the liposomes at 4°C.





Click to download full resolution via product page

Caption: Workflow for the preparation of iRGD-functionalized liposomes.



## **Protocol 2: Physicochemical Characterization**

- 1. Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the liposome suspension in deionized water or PBS.
- Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a
   Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Perform measurements in triplicate at 25°C.
- 2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
- Lyse a known amount of the purified liposome formulation using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.
- Quantify the total amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculate EE% and DL% using the following formulas:
  - EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
  - DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100

## **Protocol 3: In Vivo Antitumor Efficacy Study**

This protocol outlines a general procedure for evaluating the therapeutic efficacy of iRGD-liposomes in a tumor-bearing mouse model.[12]

#### Materials:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Cells: A relevant cancer cell line (e.g., 4T1 breast cancer, B16-F10 melanoma).[12]
   [13]
- Treatment Groups: PBS (control), free drug, non-targeted liposomes, iRGD-liposomes.



Calipers for tumor measurement.

#### Procedure:

- Tumor Inoculation:
  - Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 0.2 x 10<sup>6</sup> cells) in the flank.[12]
  - Allow tumors to grow to a palpable volume (e.g., ~50-100 mm³).[12]
- Treatment Administration:
  - Randomly assign mice to different treatment groups (n=5-6 mice per group).[6]
  - Administer the treatments intravenously (via tail vein) at a specified dose (e.g., 2-5 mg/kg drug equivalent).
  - Repeat injections at regular intervals (e.g., every three or four days for two weeks).[6][12]
- Monitoring:
  - Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[12]
  - Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry to assess apoptosis or drug penetration).[13]

## **Data Presentation**



The functionalization of liposomes with iRGD consistently improves their physicochemical properties and therapeutic performance.

Table 1: Physicochemical Characteristics of iRGD-Liposomes from Various Studies

| Formula<br>tion<br>Name              | Drug/Ca<br>rgo        | Average<br>Size<br>(nm) | PDI             | Zeta<br>Potentia<br>I (mV) | Encaps<br>ulation<br>Efficien<br>cy (%) | Drug<br>Loading<br>(%) | Referen<br>ce |
|--------------------------------------|-----------------------|-------------------------|-----------------|----------------------------|-----------------------------------------|------------------------|---------------|
| iRGD-<br>liposome<br>-ASO            | Antisens<br>e Oligo   | 152.1 ±<br>1.2          | 0.0863          | -14.4 ±<br>7.25            | 83.36 ±<br>4.3                          | 55.37 ±                | [6]           |
| iRGD-<br>SSL-<br>CLA-PTX             | Paclitaxel<br>Prodrug | 93.0 ±<br>0.2           | 0.19 ±<br>0.01  | -23.97 ±<br>0.35           | 83.22                                   | Not<br>Reported        | [13]          |
| iRGD-<br>cMLV(Do<br>x)               | Doxorubi<br>cin       | ~230 ±<br>11.23         | Not<br>Reported | Not<br>Reported            | ~85                                     | Not<br>Reported        | [12][14]      |
| iRGD-<br>ICG-10-<br>HCPT-<br>PFP-NPs | 10-HCPT               | 298.4 ±<br>10.42        | 0.073 ±<br>0.23 | -35.4 ±<br>6.23            | 45.53 ±<br>2.31                         | 4.79 ±<br>0.45         | [15]          |

Table 2: Summary of In Vivo Antitumor Efficacy



| Animal Model Treatment Group  |                   | Outcome                                                                                                                                                                | Reference |
|-------------------------------|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| B16-F10 Melanoma              | iRGD-SSL-CLA-PTX  | Significantly inhibited tumor growth compared to non-targeted liposomes (p<0.01). Average tumor size was 1,793 mm³ vs. 3,969 mm³ for non-targeted liposomes at day 19. | [13]      |
| 4T1 Breast Cancer             | iRGD-cMLV(Dox)    | Showed significant tumor inhibition compared to the untreated group (p<0.01).                                                                                          | [12]      |
| 22Rv1 Prostate<br>Cancer      | iRGD-liposome-ASO | Markedly improved efficacy in suppressing tumor growth. After 4 months, tumor weight was significantly lower than with free ASO.                                       | [6]       |
| B16-F10 Melanoma iRGD-SSL-DOX |                   | Exhibited increased antitumor activity in vivo compared to liposomes not modified with iRGD.                                                                           | [4]       |

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeted drug delivery using iRGD peptide for solid cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual-ligand functionalized liposomes with iRGD/trastuzumab co-loaded with gefitinib and lycorine for enhanced metastatic breast cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRGD peptides Wikipedia [en.wikipedia.org]
- 10. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. [PDF] Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery | Semantic Scholar [semanticscholar.org]
- 15. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Notes: iRGD Functionalization of Liposomes for Enhanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799724#irgd-functionalization-of-liposomes-for-drug-delivery]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com